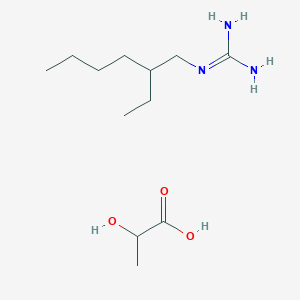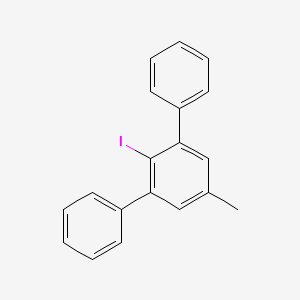![molecular formula C46H64N2O6 B12524847 1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) CAS No. 848354-42-7](/img/structure/B12524847.png)
1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two dodecyloxy groups and two nitrobenzene groups connected through a phenylene and ethene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) typically involves multiple steps. One common method includes the following steps:
Formation of the phenylene core: The phenylene core is synthesized by reacting 1,4-dibromobenzene with dodecyl alcohol in the presence of a base such as potassium carbonate.
Introduction of ethene linkages: The ethene linkages are introduced through a Heck coupling reaction, where the phenylene core is reacted with ethene derivatives in the presence of a palladium catalyst.
Attachment of nitrobenzene groups: The final step involves the nitration of the ethene-phenylene core using a mixture of nitric acid and sulfuric acid to introduce the nitrobenzene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new alkoxy derivatives.
科学的研究の応用
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential as a drug delivery agent due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and dodecyloxy groups. The nitro groups can participate in redox reactions, while the dodecyloxy groups can enhance the compound’s solubility and interaction with lipid membranes. The ethene-phenylene core provides structural rigidity and electronic properties that are crucial for its function in organic electronics and materials science.
類似化合物との比較
Similar Compounds
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene: Similar structure but with ethynyl linkages instead of ethene.
1,1’-(1,4-Dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis(4-iodobenzene): Contains methoxy and iodobenzene groups instead of dodecyloxy and nitrobenzene groups.
(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate): Contains phenylenebis(oxy) and methylbenzenesulfonate groups.
Uniqueness
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is unique due to its combination of dodecyloxy and nitrobenzene groups, which provide distinct electronic and solubility properties. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
特性
CAS番号 |
848354-42-7 |
|---|---|
分子式 |
C46H64N2O6 |
分子量 |
741.0 g/mol |
IUPAC名 |
1,4-didodecoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C46H64N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-53-45-37-42(30-24-40-27-33-44(34-28-40)48(51)52)46(54-36-22-20-18-16-14-12-10-8-6-4-2)38-41(45)29-23-39-25-31-43(32-26-39)47(49)50/h23-34,37-38H,3-22,35-36H2,1-2H3 |
InChIキー |
QUVWJDRKVNZIMA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])OCCCCCCCCCCCC)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
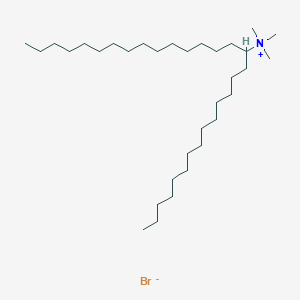
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
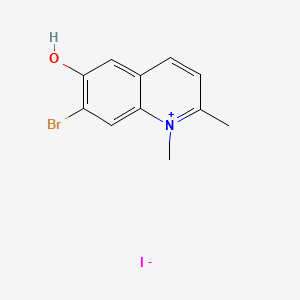
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

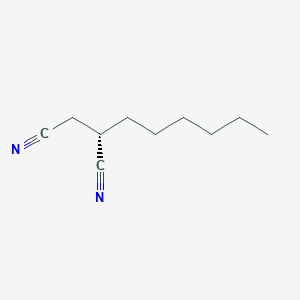
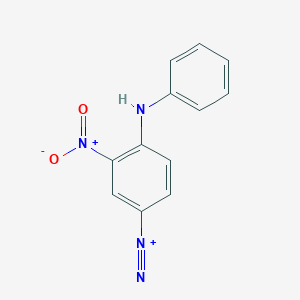
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
